N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dihydrobenzo[b][1,4]dioxin, 2,6-dimethoxypyrimidine, and piperazine. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Amidation: reactions to form the carboxamide linkage.
Cyclization: reactions to construct the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated synthesis may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the dioxin ring.
Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.
Substitution: Various substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound may be explored for its therapeutic potential in treating various diseases.
Diagnostics: Possible use in diagnostic assays and imaging.
Industry
Agriculture: Potential application as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide analogs: Compounds with slight modifications in the structure.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
Structural Features: The presence of both dioxin and pyrimidine rings in the same molecule.
Biological Activity: Unique interactions with biological targets compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-26-17-12-16(21-18(22-17)27-2)23-5-7-24(8-6-23)19(25)20-13-3-4-14-15(11-13)29-10-9-28-14/h3-4,11-12H,5-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGZVSXYVYMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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